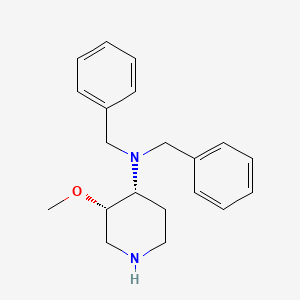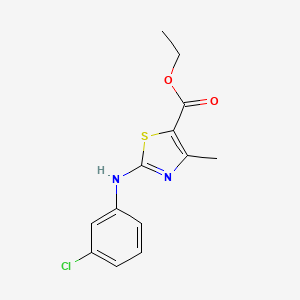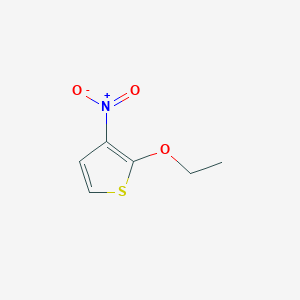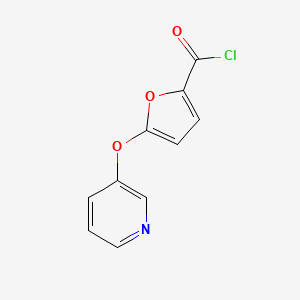
4-Piperidinamine, 3-methoxy-N,N-bis(phenylmethyl)-, (3S,4R)-
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C20H26N2O . It has a molecular weight of 310.43 . The specific structure details are not provided in the available resources.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources. It’s used in various applications including drug development, organic synthesis, and medicinal chemistry, which suggests it may participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H26N2O and a molecular weight of 310.43 . Other physical and chemical properties like melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación
Pharmacological Applications and Chemistry
Chemistry and Pharmacology of Stereoisomers : The compound is part of the 4-anilidopiperidine class of opiates, with studies focusing on the chemistry and pharmacology of its stereoisomers, particularly ohmefentanyl, a β-hydroxy-3-methylfentanyl. Research on these stereoisomers has contributed significantly to understanding ligand-receptor interactions, highlighting differences in binding affinity, potency, efficacy, and intrinsic efficacy among the cis-stereoisomers. These findings are crucial for developing pharmacophores for the opioid μ receptor, providing insights into molecular probes for investigating receptor-mediated phenomena (Brine et al., 1997).
Antineoplastic Agents : Another research focus has been on the development of novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones as potential antineoplastic drug candidates. These compounds have demonstrated excellent cytotoxic properties, often more potent than contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance. Their mechanisms of action include apoptosis induction, generation of reactive oxygen species, and activation of certain caspases (Hossain et al., 2020).
DNA Interaction Studies : The compound's analogs have also been explored for their ability to interact with DNA, such as Hoechst 33258 and its derivatives, known for strong binding to the minor groove of double-stranded B-DNA. These studies have implications for the design of new drugs based on minor groove binder characteristics, aiding in the development of radioprotectors, topoisomerase inhibitors, and more (Issar & Kakkar, 2013).
Synthetic Applications : Research into Lawesson's reagent and its role in synthesizing macrocyclic natural products highlights the compound's importance in organic synthesis. This includes the thionation of carbonyl moieties and the construction of key heterocyclic fragments, underlining the compound's versatility and utility in medicinal chemistry (Larik et al., 2017).
Piperazine Derivatives for Therapeutic Use : Piperazine derivatives, including those related to the query compound, have been extensively reviewed for their therapeutic applications across a range of conditions, including psychiatric disorders, cancer, and inflammation. This work emphasizes the scaffold's broad potential and the impact of substituent modification on pharmacokinetic and pharmacodynamics factors (Rathi et al., 2016).
Mecanismo De Acción
The mechanism of action for this compound is not detailed in the available resources. Given its use in drug development, it’s likely that it interacts with biological systems in a significant way, but the specifics are not provided.
Safety and Hazards
According to a Safety Data Sheet , this compound is harmful if swallowed, in contact with skin, or if inhaled. It’s recommended to wash hands thoroughly after handling, not to eat, drink or smoke when using this product, and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
(3S,4R)-N,N-dibenzyl-3-methoxypiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-20-14-21-13-12-19(20)22(15-17-8-4-2-5-9-17)16-18-10-6-3-7-11-18/h2-11,19-21H,12-16H2,1H3/t19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UERXJDUECXDWNN-UXHICEINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CNCCC1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)






![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)

![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)